Cas no 758703-09-2 (ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate)

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate structure
758703-09-2 structure
Product Name:ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
CAS No:758703-09-2
MF:C17H17N3O4
MW:327.334583997726
CID:5554469
Update Time:2025-11-02

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
    • 4H-Pyrano[3,2-c]pyridine-3-carboxylic acid, 2-amino-5,6-dihydro-7-methyl-5-oxo-4-(4-pyridinyl)-, ethyl ester
    • ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
    • Inchi: 1S/C17H17N3O4/c1-3-23-17(22)14-12(10-4-6-19-7-5-10)13-11(24-15(14)18)8-9(2)20-16(13)21/h4-8,12H,3,18H2,1-2H3,(H,20,21)
    • InChI Key: PXWSXSHHXVUQLD-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C)=CC2OC(N)=C(C(OCC)=O)C(C3C=CN=CC=3)C1=2

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 605.2±55.0 °C(Predicted)
  • pka: 11.04±0.70(Predicted)

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3129-0038-2μmol
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3129-0038-5μmol
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3129-0038-10μmol
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3129-0038-20μmol
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3129-0038-1mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3129-0038-2mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3129-0038-3mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3129-0038-4mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3129-0038-5mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3129-0038-10mg
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
758703-09-2 90%+
10mg
$79.0 2023-07-05

Additional information on ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate

Professional Introduction to Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS No. 758703-09-2)

Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate, a compound with the CAS number 758703-09-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including amino, methyl, oxo, and pyridinyl moieties, contributes to its unique chemical properties and makes it a valuable scaffold for further derivatization and drug discovery efforts.

The molecular structure of Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate is characterized by a fused pyranopyridine core, which is a privileged structure in medicinal chemistry. This type of scaffold has been extensively studied for its ability to interact with biological targets in diverse ways. The compound's pyridinyl substituent at the 4-position adds an additional layer of complexity, enabling potential interactions with various enzymes and receptors. Such structural features are particularly relevant in the development of novel therapeutic agents targeting complex diseases.

Recent research has highlighted the importance of heterocyclic compounds in drug design. Studies have demonstrated that molecules containing fused rings can exhibit enhanced binding affinity and selectivity towards biological targets. In particular, the pyranopyridine scaffold has shown promise in the development of inhibitors for enzymes involved in cancer metabolism and inflammation. The amino group at the 2-position of Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate provides a site for further functionalization, allowing chemists to explore different chemical space and optimize pharmacokinetic properties.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the construction of the pyranopyridine core through cyclization reactions followed by functional group transformations. The introduction of the methyl and oxo groups at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to facilitate these transformations efficiently.

In terms of biological activity, Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit inhibitory activity against certain kinases and enzymes relevant to metabolic disorders. The pyridinyl moiety is known to interact with heme-containing proteins and metal ions, which are critical components in many biological pathways. This interaction could be leveraged to develop drugs that modulate these pathways effectively.

The compound's structural features also make it an attractive candidate for further derivatization using combinatorial chemistry approaches. By systematically varying substituents at different positions on the core scaffold, researchers can generate libraries of analogs with tailored properties. This strategy has been successfully employed in high-throughput screening campaigns to identify lead compounds for drug development. The flexibility offered by Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-y)l)-4H,5H,6H-pyrano3,2-cpyridine}-3-carboxylate makes it a versatile building block for medicinal chemists.

The pharmaceutical industry continues to invest heavily in the discovery of new active ingredients derived from heterocyclic compounds like Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate (CAS No. 75870309). The growing demand for targeted therapies has underscored the need for innovative molecular designs that can address unmet medical needs effectively. Collaborative efforts between academic researchers and pharmaceutical companies are essential in translating laboratory findings into clinical applications.

Future research directions may focus on optimizing the pharmacokinetic properties of Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate through structure-based drug design principles. Techniques such as molecular modeling and computer-assisted drug design can help predict how modifications to the molecule will affect its interactions with biological targets. By integrating experimental data with computational methods, scientists can accelerate the discovery process significantly.

In conclusion, Ethyl 2-amino--methyl--oxo--(pyridin--y)l)-}-carboxylate (CAS No._75870309) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities._ Its investigation represents an important step forward in developing novel therapeutic agents that address complex diseases effectively._ As research progresses, this compound is expected to contribute significantly_to advancements_in_medicinal_chemistry_and_drug_discovery._

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk